molecular formula C7H3ClF3NO3 B1421557 2-Chloro-5-(trifluoromethoxy)isonicotinic acid CAS No. 1221171-77-2

2-Chloro-5-(trifluoromethoxy)isonicotinic acid

Cat. No. B1421557
CAS RN: 1221171-77-2
M. Wt: 241.55 g/mol
InChI Key: MXTVKRCSGPEYAX-UHFFFAOYSA-N
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Description

“2-Chloro-5-(trifluoromethoxy)isonicotinic acid” is a chemical compound with the CAS Number: 1221171-77-2. It has a molecular weight of 241.55 and its IUPAC name is 2-chloro-5-(trifluoromethoxy)isonicotinic acid . It is stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClF3NO3/c8-5-1-3(6(13)14)4(2-12-5)15-7(9,10)11/h1-2H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid and is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 241.55 .

Scientific Research Applications

Metal Complex Formation

The addition of isonicotinic acid to certain metal complexes results in the formation of molecular squares and other topologies. For example, Teo et al. (2004) found that adding isonicotinic acid to a platinum complex creates a homometallic molecular square and its precursor intermediate, showcasing potential in constructing diverse molecular topologies (Teo et al., 2004).

Bifunctional Chelators for Technetium

6-Hydrazinonicotinic acid (HYNIC) and its isomers are effective bifunctional chelators for technetium-binding. Meszaros et al. (2011) noted their efficiency in capturing technetium at low concentrations, useful for synthesizing bioconjugates for radiolabelling (Meszaros et al., 2011).

Semiconductor Applications

Wang, Li, and Wang (2021) explored the use of isonicotinic acid in the synthesis of unsymmetrical porphyrins, finding potential in semiconductor applications due to their spectroscopic properties and molecular dynamics simulations (Wang, Li, & Wang, 2021).

Antiinflammatory Properties

Pavlova et al. (2002) synthesized amides and esters of 2-chloroisonicotinic acid, discovering their anti-inflammatory properties, indicating potential applications in pharmaceuticals (Pavlova et al., 2002).

Transition Metal Complexes

Wu, Deng, and Chen (1993) synthesized transition metal complexes using isonicotinoyl hydrazone derived from isonicotinic acid, finding antioxidative action against radicals, which could be valuable in medical or industrial applications (Wu, Deng, & Chen, 1993).

Adsorption on Rutile TiO2

Patthey et al. (1999) studied the bonding of bi-isonicotinic acid to rutile TiO2, which is critical for understanding the dye-surface interaction in photoelectrochemical applications (Patthey et al., 1999).

Hydrogen Peroxide-Induced Chelation

Charkoudian, Pham, and Franz (2006) reported on a pro-chelating agent derived from isonicotinic acid that inhibits iron-promoted hydroxyl radical formation, a promising strategy for metal ion sequestration relevant in biomedical fields (Charkoudian, Pham, & Franz, 2006).

Safety and Hazards

The compound has several hazard statements including H302-H312-H315-H319-H332-H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-5-1-3(6(13)14)4(2-12-5)15-7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTVKRCSGPEYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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